2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid

Catalog No.
S541961
CAS No.
77521-29-0
M.F
C7H10N2O4
M. Wt
186.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoi...

CAS Number

77521-29-0

Product Name

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid

IUPAC Name

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)

InChI Key

UUDAMDVQRQNNHZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

alpha Amino 3 hydroxy 5 methyl 4 isoxazolepropionic Acid, alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid, AMPA, AMPA, (+-)-Isomer, AMPA, (R)-Isomer, AMPA, (R)-Isomer, Monohydrobromide, AMPA, (S)-Isomer, AMPA, (S)-Isomer, Monohydrobromide

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N

Description

The exact mass of the compound alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID is 186.0641 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are some areas of scientific research involving AMPA:

  • Understanding Glutamate Signaling

    AMPA acts as a specific agonist for AMPA receptors, mimicking the effects of the neurotransmitter glutamate Source: Wikipedia, [AMPA: ]. Research on AMPA helps scientists understand how glutamate functions in the brain and how it contributes to various neurological processes Source: National Institutes of Health, [PubChem alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid].

  • Investigating Neurological Disorders

    Dysfunction of the glutamate system, including AMPA receptors, has been implicated in various neurological disorders such as depression, Alzheimer's disease, and epilepsy Source: National Institutes of Health, [PubChem alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid]. Studying AMPA can provide insights into the mechanisms of these diseases and potentially lead to new treatment strategies.

  • Development of Therapeutic Drugs

    Due to its role in glutamate signaling, AMPA is a potential target for developing new drugs for neurological conditions. Researchers are investigating compounds that interact with AMPA receptors to modulate their activity for therapeutic purposes Source: PubMed Central, [The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity?: ].

2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid is a compound belonging to the class of amino acids and heterocyclic compounds. Its molecular formula is C₇H₁₀N₂O₄, with a molecular weight of approximately 186.17 g/mol. The compound features an amino group, a carboxylic acid group, and an oxazole ring, which contributes to its unique properties and biological activities. It is also known by its IUPAC name, (R,S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, and has the CAS number 74341-63-2 .

AMPA's primary mechanism of action involves binding to AMPA receptors and triggering excitatory postsynaptic potentials (EPSPs) in neurons. These EPSPs play a critical role in learning, memory, and various brain functions []. Furthermore, AMPA receptor activity is modulated by various accessory proteins, influencing the overall response to the neurotransmitter glutamate.

Typical of amino acids and oxazole derivatives. Key reactions include:

  • Decarboxylation: Removal of the carboxyl group can yield amines.
  • N-acylation: The amino group can be acylated to form amides.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

These reactions make it versatile for synthetic applications in organic chemistry.

2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid exhibits significant biological activity, particularly as a neurotransmitter in the central nervous system. It acts primarily as an agonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, which plays a critical role in synaptic plasticity and memory formation. Its neuroprotective effects have been studied in various models of neurodegenerative diseases .

Several synthetic routes have been developed for producing 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid:

  • Condensation Reactions: Combining appropriate precursors containing both amino and oxazole functionalities.
  • Cyclization Methods: Utilizing cyclization techniques to form the oxazole ring from suitable starting materials.
  • Reduction Techniques: Reducing intermediates to achieve the final product with desired stereochemistry.

These methods often require careful control of reaction conditions to optimize yield and purity .

The compound has several applications in various fields:

  • Pharmaceuticals: Used in research related to neurological disorders due to its role as an excitatory neurotransmitter.
  • Biochemical Research: Serves as a tool for studying synaptic transmission and plasticity.
  • Agriculture: Potential applications in developing plant growth regulators due to its structural similarities with natural plant hormones.

Interaction studies have highlighted the binding affinity of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid with various receptors in the brain. Its interactions with the α-amino-3-hydroxy-5-methylisoxazole propionic acid receptor are particularly significant for understanding its neurophysiological effects. Additionally, studies involving its antagonists provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural or functional similarities with 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid:

Compound NameStructureUnique Features
2-Amino-3-hydroxypropanoic AcidC₃H₇NO₃Simple structure; lacks oxazole ring
4-Isoxazolepropanoic AcidC₅H₆N₂O₄Contains an isoxazole but different functional groups
2-Amino-N-(5-methylisoxazolyl)acetamideC₇H₈N₂O₂Similar oxazole but with an acetamide functional group

These compounds differ primarily in their functional groups and biological activities, highlighting the unique role of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid in neurotransmission and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

186.06405680 g/mol

Monoisotopic Mass

186.06405680 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J090588E6X

MeSH Pharmacological Classification

Excitatory Amino Acid Agonists

Wikipedia

AMPA

Dates

Modify: 2023-08-15

[Ligands of the AMPA-subtype glutamate receptors: mechanisms of action and novel chemotypes]

E V Radchenko, A S Tarakanova, D S Karlov, M I Lavrov, V A Palyulin
PMID: 34142526   DOI: 10.18097/PBMC20216703187

Abstract

Ionotropic glutamate receptors of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype play a key role in synaptic plasticity representing one of the mechanisms for learning and memory formation. They can also serve as targets for the development of novel classes of pharmaceuticals for the treatment or substantive correction of many serious neurodegenerative and psychoneurological disorders. The search and studies of various types of AMPA receptor ligands attract considerable attention from academic organizations and pharmaceutical companies all over the world. This review mainly focuses on recent advances in this field. The architecture and operational mechanism of the receptor as well as its major binding sites and ligand types are considered. Special attention is paid to the studies of mechanisms of action and novel chemotypes of AMPA receptor agonists and competitive antagonists, positive and negative allosteric modulators, auxiliary protein-dependent allosteric modulators, and ion channel blockers.


Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors

Koffi Sénam Etsè, Jerzy Dorosz, Katrine McLain Christensen, Jean-Yves Thomas, Iuliana Botez Pop, Eric Goffin, Thomas Colson, Pierre Lestage, Laurence Danober, Bernard Pirotte, Jette Sandholm Kastrup, Pierre Francotte
PMID: 34242002   DOI: 10.1021/acschemneuro.1c00255

Abstract

On the basis of the activity of 1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors, thiochroman 1,1-dioxides were designed applying the isosteric replacement concept. The new compounds expressed strong modulatory activity on AMPA receptors
, although lower than their corresponding benzothiadiazine analogues. The pharmacokinetic profile of three thiochroman 1,1-dioxides (
,
,
) was examined
after oral administration, showing that these compounds freely cross the blood-brain barrier. Structural analysis was achieved using X-ray crystallography after cocrystallization of the racemic compound
in complex with the ligand-binding domain of GluA2 (L504Y/N775S). Interestingly, both enantiomers of
were found to interact with the GluA2 dimer interface, almost identically to its benzothiadiazine analogue, BPAM344 (
). The interactions of the two enantiomers in the cocrystal were further analyzed (mapping Hirshfeld surfaces and 2D fingerprint) and compared to those of
. Taken together, these data explain the lower affinity on AMPA receptors of thiochroman 1,1-dioxides compared to their corresponding 1,2,4-benzothiadiazine 1,1-dioxides.


Glyphosate and aminomethylphosphonic acid (AMPA) in urine of children and adolescents in Germany - Human biomonitoring results of the German Environmental Survey 2014-2017 (GerES V)

Nora Lemke, Aline Murawski, Maria I H Schmied-Tobies, Enrico Rucic, Hans-Wolfgang Hoppe, André Conrad, Marike Kolossa-Gehring
PMID: 34274860   DOI: 10.1016/j.envint.2021.106769

Abstract

Since the 1970s, glyphosate has become the most used herbicide of the world. The general population is ubiquitously exposed to glyphosate. Its long-term toxicity, carcinogenic potential and other health effects are controversially discussed. Even though the possible health impacts of glyphosate are of global concern, no population-wide monitoring of glyphosate was done yet. This study presents the worldwide first population-representative data on glyphosate and its metabolite aminomethylphosphonic acid (AMPA) for children and adolescents. 2144 first-morning void urine samples of 3-17-year-old children and adolescents living in Germany were analysed for concentrations of glyphosate and AMPA in the German Environmental Survey for Children and Adolescents 2014-2017 (GerESV). In 52 % of the samples (46 % for AMPA) the urinary glyphosate concentrations were above the limit of quantification of 0.1 µg/L. The geometric mean concentrations were 0.107 µg/L (0.090 µg/g
) for glyphosate and 0.100 µg/L (0.085 µg/g
) for AMPA. No clear association between exposure to glyphosate or AMPA and vegetarian diet or consumption of cereals, pulses, or vegetables could be identified. The low quantification rate and the 95th percentiles for glyphosate and AMPA of around 0.5 µg/L demonstrate an overall low exposure of the young population in Germany.


Glyphosate and AMPA Induce Alterations in Expression of Genes Involved in Chromatin Architecture in Human Peripheral Blood Mononuclear Cells (In Vitro)

Ewelina Woźniak, Edyta Reszka, Ewa Jabłońska, Jaromir Michałowicz, Bogumiła Huras, Bożena Bukowska
PMID: 33803994   DOI: 10.3390/ijms22062966

Abstract

We have determined the effect of glyphosate and aminomethylphosphonic acid (AMPA) on expression of genes involved in chromatin architecture in human peripheral blood mononuclear cells (PBMCs). The cells were incubated with glyphosate and AMPA in the concentrations ranging from 0.5 to 100 μM and from 0.5, to 250 μM, respectively. The expression profile of the following genes by quantitative Real-Time PCR was evaluated: Genes involved in the DNA methylation (
,
) and DNA demethylation process (
) and those involved in chromatin remodeling: genes involved in the modification of histone methylation (
,
) and genes involved in the modification of histone deacetylation (
,
). Gene profiling showed that glyphosate changed the expression of
,
, and
, while AMPA changed the expression of
and
. The results also revealed that glyphosate at lower concentrations than AMPA upregulated the expression of the tested genes. Both compounds studied altered expression of genes, which are characteristic for the regulation of transcriptionally inactive chromatin. However, the unknown activity of many other proteins involved in chromatin structure regulation prevents to carry out an unambiguous evaluation of the effect of tested xenobiotics on the studied process. Undoubtedly, we have observed that glyphosate and AMPA affect epigenetic processes that regulate chromatin architecture.


Environmental enrichment prevents the late effect of acute stress-induced fear extinction deficit: the role of hippocampal AMPA-GluA1 phosphorylation

Leonardo Santana Novaes, Letícia Morais Bueno-de-Camargo, Carolina Demarchi Munhoz
PMID: 33414437   DOI: 10.1038/s41398-020-01140-6

Abstract

The persistence of anxiety and the deficit of fear memory extinction are both phenomena related to the symptoms of a trauma-related disorder, such as post-traumatic stress disorder (PTSD). Recently we have shown that single acute restraint stress (2 h) in rats induces a late anxiety-related behavior (observed ten days after stress), whereas, in the present work, we found that the same stress impaired fear extinction in animals conditioned ten days after stress. Fourteen days of environmental enrichment (EE) prevented the deleterious effect of stress on fear memory extinction. Additionally, we observed that EE prevented the stress-induced increase in AMPA receptor GluA1 subunit phosphorylation in the hippocampus, but not in the basolateral amygdala complex and the frontal cortex, indicating a potential mechanism by which it exerts its protective effect against the stress-induced behavioral outcome.


Supramammillary neurons projecting to the septum regulate dopamine and motivation for environmental interaction in mice

Andrew J Kesner, Rick Shin, Coleman B Calva, Reuben F Don, Sue Junn, Christian T Potter, Leslie A Ramsey, Ahmed F Abou-Elnaga, Christopher G Cover, Dong V Wang, Hanbing Lu, Yihong Yang, Satoshi Ikemoto
PMID: 33990558   DOI: 10.1038/s41467-021-23040-z

Abstract

The supramammillary region (SuM) is a posterior hypothalamic structure, known to regulate hippocampal theta oscillations and arousal. However, recent studies reported that the stimulation of SuM neurons with neuroactive chemicals, including substances of abuse, is reinforcing. We conducted experiments to elucidate how SuM neurons mediate such effects. Using optogenetics, we found that the excitation of SuM glutamatergic (GLU) neurons was reinforcing in mice; this effect was relayed by their projections to septal GLU neurons. SuM neurons were active during exploration and approach behavior and diminished activity during sucrose consumption. Consistently, inhibition of SuM neurons disrupted approach responses, but not sucrose consumption. Such functions are similar to those of mesolimbic dopamine neurons. Indeed, the stimulation of SuM-to-septum GLU neurons and septum-to-ventral tegmental area (VTA) GLU neurons activated mesolimbic dopamine neurons. We propose that the supramammillo-septo-VTA pathway regulates arousal that reinforces and energizes behavioral interaction with the environment.


Aβ Oligomers Dysregulate Calcium Homeostasis by Mechanosensitive Activation of AMPA and NMDA Receptors

Giulia Fani, Benedetta Mannini, Giulia Vecchi, Roberta Cascella, Cristina Cecchi, Christopher M Dobson, Michele Vendruscolo, Fabrizio Chiti
PMID: 33538575   DOI: 10.1021/acschemneuro.0c00811

Abstract

Alzheimer's disease, which is the most common form of dementia, is characterized by the aggregation of the amyloid β peptide (Aβ) and by an impairment of calcium homeostasis caused by excessive activation of glutamatergic receptors (excitotoxicity). Here, we studied the effects on calcium homeostasis caused by the formation of Aβ oligomeric assemblies. We found that Aβ oligomers cause a rapid influx of calcium ions (Ca
) across the cell membrane by rapidly activating extrasynaptic
-methyl-d-aspartate (NMDA) receptors and, to a lower extent, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. We also observed, however, that misfolded oligomers do not interact directly with these receptors. Further experiments with lysophosphatidylcholine and arachidonic acid, which cause membrane compression and stretch, respectively, indicated that these receptors are activated through a change in membrane tension induced by the oligomers and transmitted mechanically to the receptors via the lipid bilayer. Indeed, lysophosphatidylcholine is able to neutralize the oligomer-induced activation of the NMDA receptors, whereas arachidonic acid activates the receptors similarly to the oligomers with no additive effects. An increased rotational freedom observed for a fluorescent probe embedded within the membrane in the presence of the oligomers also indicates a membrane stretch. These results reveal a mechanism of toxicity of Aβ oligomers in Alzheimer's disease through the perturbation of the mechanical properties of lipid membranes sensed by NMDA and AMPA receptors.


Computation of the electroencephalogram (EEG) from network models of point neurons

Pablo Martínez-Cañada, Torbjørn V Ness, Gaute T Einevoll, Tommaso Fellin, Stefano Panzeri
PMID: 33798190   DOI: 10.1371/journal.pcbi.1008893

Abstract

The electroencephalogram (EEG) is a major tool for non-invasively studying brain function and dysfunction. Comparing experimentally recorded EEGs with neural network models is important to better interpret EEGs in terms of neural mechanisms. Most current neural network models use networks of simple point neurons. They capture important properties of cortical dynamics, and are numerically or analytically tractable. However, point neurons cannot generate an EEG, as EEG generation requires spatially separated transmembrane currents. Here, we explored how to compute an accurate approximation of a rodent's EEG with quantities defined in point-neuron network models. We constructed different approximations (or proxies) of the EEG signal that can be computed from networks of leaky integrate-and-fire (LIF) point neurons, such as firing rates, membrane potentials, and combinations of synaptic currents. We then evaluated how well each proxy reconstructed a ground-truth EEG obtained when the synaptic currents of the LIF model network were fed into a three-dimensional network model of multicompartmental neurons with realistic morphologies. Proxies based on linear combinations of AMPA and GABA currents performed better than proxies based on firing rates or membrane potentials. A new class of proxies, based on an optimized linear combination of time-shifted AMPA and GABA currents, provided the most accurate estimate of the EEG over a wide range of network states. The new linear proxies explained 85-95% of the variance of the ground-truth EEG for a wide range of network configurations including different cell morphologies, distributions of presynaptic inputs, positions of the recording electrode, and spatial extensions of the network. Non-linear EEG proxies using a convolutional neural network (CNN) on synaptic currents increased proxy performance by a further 2-8%. Our proxies can be used to easily calculate a biologically realistic EEG signal directly from point-neuron simulations thus facilitating a quantitative comparison between computational models and experimental EEG recordings.


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